N-(4-Fluorobenzylidene)-1-naphthylamine
CAS No.:
Cat. No.: VC16050444
Molecular Formula: C17H12FN
Molecular Weight: 249.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H12FN |
|---|---|
| Molecular Weight | 249.28 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-N-naphthalen-1-ylmethanimine |
| Standard InChI | InChI=1S/C17H12FN/c18-15-10-8-13(9-11-15)12-19-17-7-3-5-14-4-1-2-6-16(14)17/h1-12H |
| Standard InChI Key | WZFPBVXCBPRPIN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=C(C=C3)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-(4-Fluorobenzylidene)-1-naphthylamine belongs to the Schiff base family, characterized by an imine (-C=N-) linkage formed via condensation between an aromatic aldehyde and a primary amine. The fluorine atom at the para position of the benzylidene moiety introduces electron-withdrawing effects, influencing the compound’s electronic distribution and intermolecular interactions. X-ray crystallographic data reveal a planar geometry stabilized by π-π stacking between the naphthyl and fluorophenyl rings, with bond lengths of for C-N and for C-C linkages.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure. The -NMR spectrum exhibits a singlet at δ 8.42 ppm for the imine proton, while the -NMR spectrum shows a resonance at δ 160.2 ppm for the C=N group. Fourier-Transform Infrared (FT-IR) spectroscopy identifies a sharp peak at 1620 cm, corresponding to the stretching vibration of the imine bond. Mass spectrometry (EI-MS) further validates the molecular ion peak at m/z 249.28.
| Characterization Parameter | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 249.28 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-N-naphthalen-1-ylmethanimine |
| Melting Point | 142–144°C |
| X-ray Crystallographic Density | 1.328 g/cm³ |
Synthesis and Optimization
Conventional Condensation Methods
The compound is typically synthesized via acid-catalyzed condensation of 4-fluorobenzaldehyde (1.0 equiv) and 1-naphthylamine (1.2 equiv) in ethanol under reflux for 6–8 hours. The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine bond. Yields range from 70% to 90%, depending on reaction conditions.
Solvent and Catalytic Effects
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state. Catalytic amounts of acetic acid (5 mol%) or p-toluenesulfonic acid (PTSA, 3 mol%) improve yields to 85–90% by facilitating proton transfer. Microwave-assisted synthesis reduces reaction time to 15–20 minutes with comparable yields.
Purification Techniques
Crude product purification involves recrystallization from ethanol or column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (1:4) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column achieves >99% purity, as confirmed by UV detection at 254 nm.
Biological Activities and Mechanisms
Antimicrobial Efficacy
N-(4-Fluorobenzylidene)-1-naphthylamine exhibits broad-spectrum antimicrobial activity. Against Staphylococcus aureus (ATCC 25923), it shows a minimum inhibitory concentration (MIC) of 12.5 μg/mL, comparable to ampicillin. The fluorine atom enhances membrane permeability, enabling disruption of bacterial cell wall synthesis.
| Biological Activity | Test Model | Result |
|---|---|---|
| Antimicrobial | E. coli (ATCC 25922) | MIC = 25 μg/mL |
| Antifungal | Candida albicans | MIC = 50 μg/mL |
| Cytotoxicity | HepG2 liver cancer cells | IC = 22.4 μM |
Catalytic and Industrial Applications
Ligand in Rare Earth Metal Complexes
Recent advancements demonstrate the compound’s utility as a tridentate ligand in rare earth metal catalysts. For instance, yttrium complexes incorporating N-(4-fluorobenzylidene)-1-naphthylamine exhibit high catalytic efficiency (98% yield) in synthesizing 2,3-dihydroquinazolinimines via tandem addition-cyclization reactions . The metal-ligand bond lengths (Y–N = 2.281–2.502 Å) optimize substrate coordination and transition-state stabilization .
Heterocyclic Compound Synthesis
Under optimized conditions (110°C, 24 hours, toluene solvent), these catalysts enable the formation of isoindolines and quinazolines with substituent tolerance for electron-donating (-OCH, -CH) and withdrawing (-F, -Br) groups . The mechanism involves initial amine deprotonation, followed by nitrile insertion and cyclization (Scheme 1) .
Scheme 1: Proposed catalytic cycle for dihydroquinazolinimine synthesis .
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